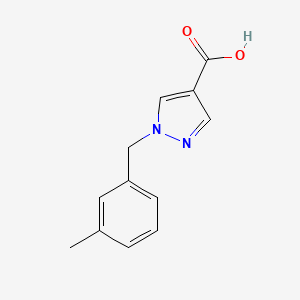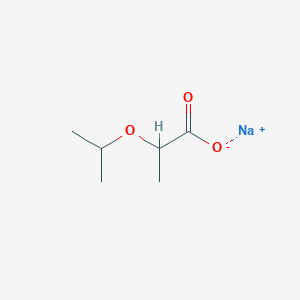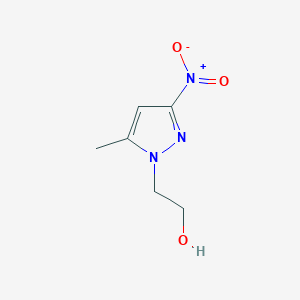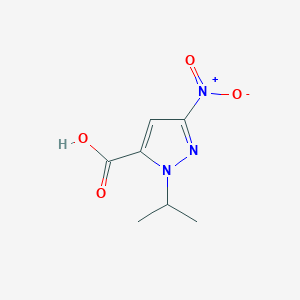
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate
Overview
Description
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate, also known as UPy, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. UPy is a versatile molecule that can form self-assembling supramolecular structures, making it useful for a variety of applications in materials science, drug delivery, and nanotechnology.
Mechanism of Action
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate forms supramolecular structures through hydrogen bonding and van der Waals interactions. These interactions allow Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate to self-assemble into complex structures, which can be used for a variety of applications.
Biochemical and Physiological Effects:
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate may have antimicrobial properties.
Advantages and Limitations for Lab Experiments
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its ability to form self-assembling structures and its versatility in creating a variety of materials. However, Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate can be difficult to synthesize and purify, which can limit its use in some applications.
Future Directions
There are several future directions for Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate research. One potential area of research is the development of Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate-based materials for drug delivery and tissue engineering. Another area of research is the use of Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate in creating self-healing materials for use in construction and infrastructure. Additionally, Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate could be used in the development of new sensors and diagnostic tools.
Scientific Research Applications
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has been extensively studied for its potential applications in materials science. It has been used to create self-healing polymers, which can repair themselves when damaged. Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has also been used to create hydrogels, which are useful for drug delivery and tissue engineering.
properties
IUPAC Name |
sodium;4-undecanoyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.Na/c1-2-3-4-5-6-7-8-9-10-15(18)13-11-14(16(19)20)17-12-13;/h11-12,17H,2-10H2,1H3,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFZCCBFMQPTFI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)



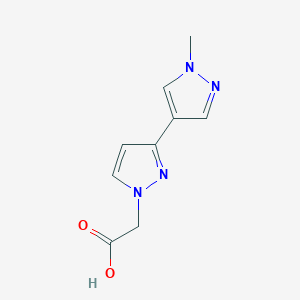

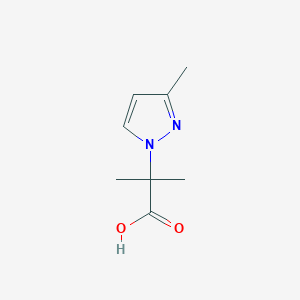
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)
![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)
